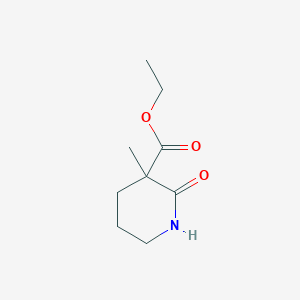

Ethyl 3-methyl-2-oxopiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-2-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-3-13-8(12)9(2)5-4-6-10-7(9)11/h3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCYIDYGZXGWNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3 Methyl 2 Oxopiperidine 3 Carboxylate and Its Analogues

Evolution of Classical Synthetic Strategies

Classical synthetic routes to the 2-oxopiperidine-3-carboxylate core have established a versatile toolbox for chemists. These methods generally rely on the cyclization of functionalized linear precursors to form the lactam ring.

Intramolecular Claisen Condensation Approaches for β-Ketoesters

The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is a widely used method for synthesizing cyclic β-keto esters. openstax.orgwikipedia.orgwikipedia.org This reaction is particularly well-suited for preparing five- and six-membered rings. wikipedia.orglibretexts.org In the context of synthesizing a 2-oxopiperidine-3-carboxylate, a 1,7-diester would undergo cyclization to form the six-membered ring. openstax.orgwikipedia.org The reaction is initiated by a strong base, which deprotonates the α-carbon of one ester group, leading to an intramolecular nucleophilic attack on the other ester carbonyl. libretexts.orgmasterorganicchemistry.com The thermodynamic driving force for this reaction is the formation of a stable enolate of the resulting β-keto ester. wikipedia.orgorganic-chemistry.org

| Precursor | Base | Key Transformation | Resulting Structure |

| δ-Amino 1,7-diester | Sodium ethoxide | Intramolecular Claisen (Dieckmann) Condensation | Cyclic β-keto ester |

| Diethyl 3-methylheptanedioate | Sodium ethoxide | Dieckmann Cyclization | Mixture of two β-keto ester products openstax.org |

Cyclization Reactions via Malonate Derivatives and Nitriles

Malonate derivatives provide a versatile entry point for the synthesis of the piperidinone core. A common strategy involves the addition of diethyl malonate to acrylonitrile, which, after hydrogenation of the nitrile to a primary amine, undergoes spontaneous cyclization to yield ethyl 2-oxopiperidine-3-carboxylate. thieme.com This approach benefits from the high acidity of the malonate protons, facilitating the initial carbon-carbon bond formation. thieme.com

The use of nitriles as precursors can also be effective. For instance, α,β-unsaturated nitriles can undergo conjugate addition with ester enolates. Subsequent reduction of the nitrile group to an amine leads to cyclization, forming the lactam ring. thieme.com

| Reactant 1 | Reactant 2 | Key Steps | Product |

| Diethyl malonate | Acrylonitrile | 1. Michael Addition2. Nitrile Hydrogenation3. Intramolecular Cyclization | Ethyl 2-oxopiperidine-3-carboxylate thieme.com |

| Ester Enolate | α,β-Unsaturated Nitrile | 1. Conjugate Addition2. Nitrile Reduction3. Cyclization | Substituted 2-oxopiperidine |

Amide Cyclization and Lactam Formation Strategies

The formation of the lactam ring through direct amide cyclization is a fundamental and widely applied strategy. wikipedia.org This can be achieved by the intramolecular condensation of an amino acid or its corresponding ester. wikipedia.org For δ-amino acids, this cyclization leads to the formation of δ-lactams (2-piperidinones).

Another classical approach involves the intramolecular nucleophilic substitution of a δ-halo amide. The amide nitrogen, acting as a nucleophile, displaces a halide from the other end of the molecule to form the piperidinone ring. Photoenzymatic methods have also been explored to facilitate challenging radical cyclizations of α-haloamides to form lactams with high product selectivity. nih.gov

| Precursor Type | Method | Key Feature |

| δ-Amino acid/ester | Thermal or coupling agent mediated | Intramolecular amide bond formation wikipedia.org |

| δ-Halo amide | Base-mediated | Intramolecular nucleophilic substitution |

| α-Haloamide | Photoenzymatic | Radical cyclization nih.gov |

Modern and Stereoselective Synthetic Pathways

While classical methods are effective, they often yield racemic products. The demand for enantiomerically pure pharmaceuticals has driven the development of modern, stereoselective synthetic routes to chiral piperidinone scaffolds. researchgate.net

Asymmetric Synthesis of Chiral Piperidinone Scaffolds

The asymmetric synthesis of chiral piperidinones is a significant area of research, with several powerful strategies having emerged. acs.org Organocatalysis, for example, utilizes small chiral organic molecules to catalyze enantioselective reactions. mdpi.comnih.gov Chiral amines have been shown to induce chirality in the synthesis of substituted piperidines. nih.gov

Transition-metal catalysis also plays a crucial role. Chiral rhodium-bisphosphine complexes have been successfully used in the asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones, yielding 4-aryl-2-piperidinones with high enantioselectivity. nih.gov The development of chiral cyclopentadienyl (Cpx) ligands has further expanded the scope of asymmetric metal catalysis for creating privileged scaffolds. snnu.edu.cn These modern methods provide access to specific stereoisomers, which is critical for developing targeted therapeutics. nih.govresearchgate.net

| Method | Catalyst/Auxiliary Type | Example Transformation |

| Organocatalysis | Chiral primary amine-thiourea | Michael addition of nitroalkanes to α,β-unsaturated ketones researchgate.net |

| Transition-Metal Catalysis | Chiral bisphosphine-rhodium catalyst | Asymmetric 1,4-addition of arylboron reagents to dihydropyridinones nih.gov |

| Bio-organocatalytic Cascade | Transaminase | Generation of a reactive intermediate for a Mannich reaction nih.gov |

Diastereoselective Cyclization and Functionalization Reactions

Diastereoselective reactions are crucial for synthesizing molecules with multiple stereocenters, establishing a specific relative stereochemistry. For polysubstituted piperidines, diastereoselective cyclization is a common strategy. One established route involves the 1,4-addition of a malonate anion to a conjugated nitrile like acrylonitrile. thieme.com The resulting nitrile diester can be reduced, typically via hydrogenation with Raney nickel, which unmasks an amino group that subsequently cyclizes onto one of the ester groups to form the lactam ring. thieme.com The substituents on the starting materials can influence the stereochemical outcome of the cyclization, leading to specific diastereomers of the substituted piperidone.

Functionalization of a pre-existing piperidone ring can also be achieved with high diastereoselectivity. For example, the reduction of a vinylogous amide within a piperidine-containing scaffold has been shown to proceed with high diastereoselectivity (>19:1), where the stereochemistry is controlled by an existing stereocenter in the molecule. nih.govnih.gov

Transition Metal-Catalyzed Ring Closure and Functionalization

Transition metal catalysts are indispensable tools in modern organic synthesis, enabling a wide array of transformations for constructing and functionalizing heterocyclic systems like piperidines. mdpi.com Metals such as palladium, rhodium, nickel, ruthenium, and gold facilitate reactions including cross-couplings, C-H functionalization, and cycloadditions. mdpi.combeilstein-journals.org

Palladium catalysis is widely used for C-C and C-N bond formation. beilstein-journals.org Reactions like the Suzuki-Miyaura, Heck, and Sonogashira cross-couplings are powerful methods for functionalizing the piperidine (B6355638) skeleton. nih.gov For the synthesis of the piperidine ring itself, palladium-catalyzed intramolecular amination or cyclization reactions are highly effective.

For example, a palladium-catalyzed carbonylative approach can be used to synthesize benzothiophene-3-carboxylic esters from readily available starting materials. nih.gov A similar strategy, involving the intramolecular aminocarbonylation of an appropriately substituted amino-alkene or amino-alkyne, could provide a direct route to the 2-oxopiperidine core.

| Reaction Type | Catalyst System (Typical) | Description | Application to Piperidones |

| Heck Reaction | Pd(OAc)₂, PPh₃ | Couples an unsaturated halide with an alkene. | Intramolecular cyclization of an N-alkenyl haloamide. |

| Suzuki Coupling | Pd(PPh₃)₄, Base | Couples an organoboron compound with a halide. | Functionalization of a halogenated piperidone scaffold. |

| Carbonylation | PdI₂, KI, CO | Incorporation of carbon monoxide. | Cyclocarbonylation of amino-alkenes to form lactams. nih.gov |

Rhodium(II) catalysts are particularly effective in promoting reactions of diazo compounds. researchgate.net A powerful strategy for constructing complex polycyclic systems containing a piperidone core is the Rh(II)-catalyzed cascade reaction of a tethered diazo imide substrate. arkat-usa.org This process typically involves the decomposition of the diazo compound to form a rhodium carbene, which then undergoes an intramolecular C-H insertion to form a new five- or six-membered ring. This is often followed by a subsequent cycloaddition, creating complex molecular architectures in a single step. researchgate.net This methodology has been notably applied in the synthesis of the core skeleton of various aspidosperma alkaloids. arkat-usa.org

The synthesis of the requisite 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoate precursors is a key aspect of this methodology, with several routes developed for their efficient construction. arkat-usa.org

Beyond palladium and rhodium, other transition metals offer unique catalytic activities for piperidine synthesis.

Nickel (Ni): Nickel catalysts have gained prominence as a more economical alternative to palladium for cross-coupling and C-H activation reactions. mdpi.com Ni(II)-catalyzed oxidative cycloaddition of aromatic amides with alkynes is a known method for producing isoquinolones. mdpi.com

Ruthenium (Ru): Ruthenium complexes are efficient catalysts for various organic transformations, including C-H activation and multi-component reactions. beilstein-journals.org

Cobalt (Co): Cobalt-based metalloradical systems have been developed for enantioselective C-H functionalization via carbene insertion, offering a pathway to chiral cyclopentanes and other cyclic systems. snnu.edu.cn

Gold (Au): Gold catalysis is particularly effective for activating alkynes toward nucleophilic attack. Gold(I)-catalyzed tandem hydroamination-semipinacol processes have been used as a key step in the synthesis of complex piperidine derivatives. nih.gov

| Metal | Catalytic Reaction | Application Example |

| Nickel | C(sp²)–H Oxidative Cycloaddition | Synthesis of isoquinolones from aromatic amides and alkynes. mdpi.com |

| Ruthenium | C-H Activation / Multi-Component Reactions | Functionalization and synthesis of imidazopyridines. beilstein-journals.org |

| Cobalt | Metalloradical C-H Carbene Insertion | Enantioselective synthesis of trans-sulfolane derivatives. snnu.edu.cn |

| Gold | Hydroamination / Cyclization | Synthesis of dipyrrolo[2,3-f]indoles and piperidine intermediates. nih.gov |

Ring-Closing Metathesis (RCM) as a Strategic Tool

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile strategy in organic synthesis for the construction of unsaturated rings, including nitrogen-containing heterocycles. wikipedia.org This reaction, catalyzed by metal alkylidene complexes, typically those of ruthenium or molybdenum, facilitates the intramolecular coupling of two terminal alkene functionalities to form a cycloalkene and a volatile ethylene byproduct. wikipedia.org The loss of ethylene gas serves as a thermodynamic driving force, shifting the reaction equilibrium towards the desired cyclic product. wikipedia.org

In the context of synthesizing analogues of Ethyl 3-methyl-2-oxopiperidine-3-carboxylate, RCM offers a strategic approach to construct the core tetrahydropyridine or dihydropyridinone ring system. The synthesis would commence with an acyclic precursor containing two terminal double bonds, strategically positioned to enable cyclization to the desired six-membered ring. For instance, a suitable N-acyl-α,α-disubstituted amino ester bearing both an N-allyl group and an O-allyl ester could be employed. Alternatively, a diene substrate such as N-allyl-N-(pent-4-enoyl)glycine ethyl ester could be synthesized. Upon exposure to a suitable metathesis catalyst, this precursor would undergo an intramolecular cyclization to yield a dihydropyridinone ring, which could then be further elaborated to the target saturated piperidine system through hydrogenation.

The choice of catalyst is crucial for the success of RCM reactions. Ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, are widely used due to their remarkable functional group tolerance and stability. semanticscholar.org The selection among these catalysts often depends on the specific substrate and desired reaction efficiency, with later-generation catalysts generally offering higher activity and broader applicability. semanticscholar.org

Table 1: Illustrative RCM for Tetrahydropyridine Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Grubbs' I (5) | CH₂Cl₂ | 40 | 12 | 75 |

| 2 | Grubbs' II (5) | Toluene | 80 | 4 | 92 |

| 3 | Hoveyda-Grubbs' II (2) | Toluene | 80 | 2 | 95 |

This table presents hypothetical data for a model RCM reaction to illustrate the relative performance of common catalysts.

Multi-Component Reactions for Rapid Assembly

Multi-component reactions (MCRs), where three or more starting materials react in a single synthetic operation to form a product that contains portions of all the initial components, represent a highly efficient strategy for the rapid assembly of complex molecular architectures. windows.net These reactions are characterized by high atom economy, procedural simplicity, and the ability to generate molecular diversity by systematically varying the individual building blocks. windows.net

For the synthesis of the this compound scaffold, a hypothetical MCR could be envisioned that rapidly assembles the core structure. Such a reaction might involve the condensation of three key components:

An amine source, such as ammonia or a primary amine, to provide the ring nitrogen.

An α,β-unsaturated aldehyde or ketone (e.g., acrolein) to serve as a four-carbon building block.

A β-ketoester, like ethyl 2-methylacetoacetate, which would introduce the C3-methyl and C3-carboxylate functionalities.

The reaction could proceed through a cascade of conjugate addition, condensation, and cyclization steps, potentially catalyzed by an acid or base, to furnish the desired 2-oxopiperidine ring in a single pot. The power of this approach lies in its convergence; instead of a linear, multi-step sequence, the MCR provides a direct route to the heterocyclic core, significantly reducing synthesis time and waste generation.

Table 2: Hypothetical Three-Component Reaction for Piperidine Synthesis

| Component A | Component B | Component C | Catalyst | Solvent | Product Yield (%) |

| Ethyl 2-methylacetoacetate | Acrolein | Benzylamine | Proline | DMSO | 85 |

| Ethyl acetoacetate | Crotonaldehyde | Ammonia | L-Aspartic acid | Ethanol | 78 |

| Diethyl malonate | Methyl vinyl ketone | Ammonium acetate | Acetic Acid | Methanol | 72 |

This table illustrates a hypothetical multi-component approach to piperidine derivatives, showcasing how different components can be combined.

Optimization of Reaction Conditions and Process Intensification

The optimization of reaction conditions is a critical step in developing an efficient and scalable synthesis for this compound. Key parameters that warrant systematic investigation include the choice of solvent, reaction temperature, catalyst type and loading, and the nature of any additives or bases. researchgate.net For instance, in cyclization reactions, solvent polarity can significantly influence reaction rates and yields. A systematic screening of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol), is often performed to identify the optimal medium. nih.gov Similarly, temperature can affect not only the reaction rate but also the selectivity, with lower temperatures sometimes favoring the formation of a desired diastereomer.

Table 3: Effect of Solvent on a Model Cyclization Reaction Yield

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Toluene | NaH | 80 | 65 |

| 2 | THF | NaH | 66 | 88 |

| 3 | Acetonitrile | Cs₂CO₃ | 82 | 75 |

| 4 | DMF | K₂CO₃ | 100 | 50 |

Data is illustrative and based on general findings in heterocyclic synthesis optimization. researchgate.net

Process intensification focuses on developing innovative equipment and techniques to create dramatically smaller, cleaner, safer, and more energy-efficient chemical processes. mdpi.com For the synthesis of piperidine derivatives, several process intensification strategies can be applied.

Continuous Flow Synthesis: Transitioning from traditional batch reactors to continuous flow microreactors can offer significant advantages. beilstein-journals.org The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise temperature control and improved reaction safety, especially for highly exothermic reactions. beilstein-journals.org This can lead to higher yields, reduced side-product formation, and the ability to operate under more aggressive reaction conditions safely.

Biocatalysis and Immobilization: The use of enzymes (biocatalysis) can offer exceptional selectivity under mild conditions. paradisiresearch.com For the synthesis of chiral piperidines, enzymatic resolutions can be employed. To enhance the practicality of this approach, the enzyme can be immobilized on a solid support. paradisiresearch.com This allows for easy separation of the catalyst from the reaction mixture, catalyst reuse over multiple cycles, and integration into continuous flow systems, significantly improving process economics. paradisiresearch.com

Integrated Processes: Combining reaction and separation steps into a single unit, such as reactive distillation or membrane reactors, can overcome equilibrium limitations and improve process efficiency. By continuously removing a byproduct, the reaction equilibrium can be driven towards the product side, leading to higher conversions.

These advanced methodologies represent a shift from conventional synthesis towards more sustainable and efficient manufacturing processes.

Reactivity and Mechanistic Investigations of the Ethyl 3 Methyl 2 Oxopiperidine 3 Carboxylate Nucleus

Transformations of the Ester Moiety and Amide Functionality

The ester and amide groups within the molecule are primary sites for nucleophilic acyl substitution and reduction, allowing for a wide range of chemical modifications.

The ester group can be readily transformed into other functional groups such as carboxylic acids, different esters, and amides. Vigorous basic hydrolysis, for instance using potassium hydroxide (B78521) in a high-boiling solvent like 1,2-propylene glycol, can effectively cleave the ester to yield the corresponding carboxylate salt, which upon acidification furnishes the carboxylic acid. researchgate.net This transformation is a common step in the synthesis of derivatives where the carboxylate group is required for subsequent reactions. arkat-usa.org

Amidation can be achieved through several routes. Direct amidation of the ester can be performed by heating with an amine, often facilitated by catalysts such as iron(III) chloride salts or silicon-based reagents like methyltrimethoxysilane, which drive the reaction to completion. mdpi.comnih.gov Alternatively, the amide functionality of the lactam ring can undergo N-acylation. Treatment with a strong base like n-butyllithium (n-BuLi) can deprotonate the amide nitrogen, followed by reaction with an acylating agent like an acid chloride to yield the N-acylated product. arkat-usa.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Ester Hydrolysis | 1. KOH, 1,2-propylene glycol, ~200°C2. Acidification | 3-Methyl-2-oxopiperidine-3-carboxylic acid | researchgate.netarkat-usa.org |

| Direct Amidation | Amine, FeCl₃ or CH₃Si(OMe)₃, Heat | 3-Methyl-2-oxopiperidine-3-carboxamide derivative | mdpi.comnih.gov |

| N-Acylation | 1. n-BuLi, -78°C2. R-COCl (Acid Chloride) | N-Acyl-3-ethyl-3-methyl-2-oxopiperidine-3-carboxylate | arkat-usa.org |

The reduction of the carbonyl groups in ethyl 3-methyl-2-oxopiperidine-3-carboxylate offers a pathway to modified piperidine (B6355638) structures. The presence of both an amide carbonyl and an ester carbonyl allows for potential selectivity depending on the choice of reducing agent. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally expected to reduce both the ester and the amide functionalities. The reduction of the ester would yield a primary alcohol, while the lactam would be reduced to a cyclic amine.

Less reactive hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are typically not reactive enough to reduce esters or amides under standard conditions. Selective reduction would likely require modification of one of the functional groups or the use of more specialized reagents. For example, chemoselective reduction of the ester could potentially be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can reduce esters to aldehydes or alcohols.

Reactions at the α-Carbon to the Ester Group and Stereocenter

The α-carbon, which is a quaternary stereocenter in this molecule, is positioned between two electron-withdrawing carbonyl groups. This structural feature makes the corresponding position in the parent, non-methylated compound acidic and amenable to deprotonation to form a nucleophilic enolate.

The α-carbon of the parent compound, ethyl 2-oxopiperidine-3-carboxylate, can be deprotonated using a strong, non-nucleophilic base to generate an enolate. arkat-usa.org This enolate is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions. For example, treatment with n-butyllithium at low temperatures followed by the addition of an alkyl halide, such as 2-iodoethyl benzyl (B1604629) ether, results in the formation of a new C-C bond at the α-position. arkat-usa.org This reaction is a direct method for introducing alkyl substituents at this position.

Similarly, the enolate can react with acylating agents to introduce an acyl group. While simple ester enolates can be prone to competitive Claisen condensation reactions, the use of controlled conditions can favor acylation. thieme.com These reactions are fundamental for building molecular complexity around the piperidinone core.

| Reaction Type | Reagents and Conditions | Reactant | Product Type | Reference |

| α-Alkylation | 1. n-BuLi, THF, -78°C2. R-X (Alkyl Halide) | Ethyl 2-oxopiperidine-3-carboxylate | Ethyl 3-alkyl-2-oxopiperidine-3-carboxylate | arkat-usa.org |

| α-Acylation | 1. n-BuLi, THF, -78°C2. R-COCl (Acid Chloride) | Ethyl 2-oxopiperidine-3-carboxylate | Ethyl 3-acyl-2-oxopiperidine-3-carboxylate | arkat-usa.org |

While specific examples for the title compound are not prevalent, the principles of enolate chemistry allow for predictions regarding halogenation and other electrophilic substitutions at the α-carbon. Following deprotonation to form the enolate, the nucleophilic α-carbon can attack electrophilic halogenating agents like bromine (Br₂) or N-bromosuccinimide (NBS). This reaction would introduce a halogen atom at the α-position, creating a valuable intermediate for further synthetic transformations, such as cross-coupling reactions or nucleophilic substitutions.

The general mechanism for such reactions is analogous to other electrophilic substitutions on enolates, where the aromatic ring is replaced by the enolate as the nucleophile. masterorganicchemistry.com The process involves the attack of the electron-rich enolate on the electrophile, followed by the formation of the substituted product. masterorganicchemistry.com

Ring-Opening and Ring-Expansion Reactions of the Piperidinone Ring

The cyclic structure of the piperidinone ring is susceptible to reactions that can lead to its cleavage or rearrangement into larger ring systems.

Ring-opening of the lactam can be initiated by nucleophilic attack on the amide carbonyl. This is observed in related heterocyclic systems, such as coumarins, where reaction with strong nucleophiles like hydrazine (B178648) or primary amines can lead to the cleavage of the ring. mdpi.comacgpubs.org A similar reaction with the piperidinone nucleus would result in an open-chain amino acid derivative.

Ring-expansion reactions are driven by the release of ring strain and the formation of a more stable carbocation. chemistrysteps.comreddit.com For the piperidinone ring, a plausible pathway for expansion to a seven-membered ring would involve the generation of a carbocation on a substituent adjacent to the ring. For example, if the ester group were reduced to a hydroxymethyl group, this alcohol could be protonated and eliminated as water to form a primary carbocation. This unstable carbocation could then trigger a rearrangement where one of the ring C-C bonds migrates, leading to the formation of a larger, more stable ring system. chemistrysteps.comyoutube.com This type of transformation is a powerful tool for accessing larger heterocyclic structures from readily available smaller rings.

Rearrangement Processes Involving the 2-Oxopiperidine-3-carboxylate Framework

While specific rearrangement processes for this compound are not extensively documented in dedicated studies, the broader class of 2-oxopiperidine derivatives is known to participate in various molecular rearrangements. One notable example involves the ring transformation of related heterocyclic systems. For instance, studies on the rearrangement of 2-oxoazepane α,α-amino acids have shown their conversion to 2'-oxopiperidine-containing β-amino acids under acidic conditions. This process involves the cleavage of an amide bond and the formation of a new bond to yield the six-membered piperidine ring. Such rearrangements are often facilitated by intramolecular catalysis, where functional groups within the molecule participate in lowering the activation energy of the transformation.

In the context of this compound, the presence of the ester and methyl groups at the C3 position could influence the propensity for and the nature of such rearrangements. For example, under specific conditions, rearrangements involving the migration of the acyl or ester group could be envisaged, potentially leading to the formation of different heterocyclic systems or piperidine isomers. The stability of the 2-oxopiperidine ring, however, suggests that such rearrangements would require specific and potentially harsh reaction conditions.

Kinetic and Thermodynamic Aspects of Key Transformations

Key transformations would include hydrolysis of the ester, N-alkylation, and reactions involving the enolizable α-proton to the ester carbonyl. The rates of these reactions would be influenced by factors such as temperature, solvent polarity, and the nature of the reagents. For instance, the rate of alkaline hydrolysis of the ethyl ester would be expected to follow second-order kinetics, dependent on the concentration of both the ester and the hydroxide ion.

Thermodynamically, the 2-oxopiperidine ring is a stable six-membered ring system. Reactions that maintain this core structure are generally favored. The thermodynamic parameters for key transformations can be estimated using computational methods, which provide insights into the relative energies of reactants, transition states, and products.

Table 1: Estimated Thermodynamic Parameters for Hypothetical Reactions (Note: These are hypothetical values for illustrative purposes and are not derived from direct experimental measurement on this compound)

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at 298 K |

| Ester Hydrolysis (acid-catalyzed) | -20 | -10 | -17 |

| N-Methylation | -80 | -50 | -65 |

| Enolate Formation (with LDA) | -5 | -20 | 1 |

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for derivatives of 2-oxopiperidine-3-carboxylate relies on a combination of computational and experimental techniques.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for mapping out the intricate details of reaction mechanisms. For a molecule like this compound, DFT calculations can be employed to investigate various potential reaction pathways.

For instance, in a nucleophilic substitution reaction at the ester carbonyl, computational models can identify the structure of the tetrahedral intermediate and the transition states leading to its formation and collapse. Transition state analysis provides crucial information about the activation energy of the reaction, which is a key determinant of the reaction rate. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed.

A computational study on a related system, the nucleophilic aromatic substitution (SNAr) reaction of dinitropyridine derivatives with piperidine, demonstrated the utility of DFT in revealing that the reaction proceeds via a bimolecular pathway with the formation of a stable complex. Similar methodologies could be applied to understand the reactions of this compound, such as its behavior in the presence of strong nucleophiles or electrophiles. The calculations would likely show how the electron-withdrawing nature of the adjacent amide and ester groups influences the reactivity at the C3 position.

To complement computational studies, in-situ spectroscopic techniques are employed to monitor the progress of a reaction in real-time, providing valuable experimental data on reaction kinetics and the presence of transient intermediates. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy are particularly powerful in this regard.

For example, the hydrolysis of the ester group in this compound could be monitored using in-situ FTIR. The disappearance of the characteristic C=O stretching vibration of the ethyl ester and the appearance of the C=O stretching vibration of the resulting carboxylic acid could be tracked over time. This data would allow for the determination of the reaction rate constant under specific conditions. A study on the Heck-Matsuda reaction demonstrated the use of a fiber-optic coupled FTIR-ATR probe to track the concentrations of reactants, products, and intermediates under actual reaction conditions.

Similarly, in-situ NMR spectroscopy could be used to follow the course of a reaction by monitoring the changes in the chemical shifts and integrals of the protons and carbons in the molecule. This would provide a detailed picture of the structural transformations occurring during the reaction. The combination of in-situ monitoring and computational modeling provides a robust approach to the comprehensive elucidation of reaction mechanisms.

Computational and Theoretical Chemistry Studies of Ethyl 3 Methyl 2 Oxopiperidine 3 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structure. DFT calculations could be employed to determine the optimized molecular geometry of Ethyl 3-methyl-2-oxopiperidine-3-carboxylate, providing precise information on bond lengths, bond angles, and dihedral angles. This foundational data is crucial for understanding the molecule's three-dimensional shape and steric properties.

Beyond geometry optimization, DFT calculations would yield a wealth of information about the electronic properties of the molecule, such as the distribution of electron density, which is fundamental to its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

A hypothetical DFT study on this compound would calculate the energies of these orbitals.

| Parameter | Description | Potential Finding for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability. | A lower HOMO energy would suggest a lower propensity to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability. | A higher LUMO energy would suggest a lower propensity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. A larger gap implies higher kinetic stability and lower chemical reactivity. | The magnitude of the gap would provide insight into the molecule's overall reactivity. |

From these energies, various chemical reactivity descriptors could be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which would further quantify the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, an MEP analysis would likely reveal a significant negative potential around the oxygen atoms of the carbonyl groups in both the piperidine (B6355638) ring and the ethyl ester group, indicating these as primary sites for interaction with electrophiles. Positive potentials would be expected around the hydrogen atoms, particularly the one attached to the nitrogen atom in the piperidine ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. An MD simulation of this compound would involve calculating the forces between atoms and using Newton's laws of motion to predict their movements.

This approach would be invaluable for:

Conformational Analysis: The piperidine ring can adopt various conformations (e.g., chair, boat, twist-boat). MD simulations could reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a specific solvent) and the energy barriers for interconversion between them.

Intermolecular Interactions: By simulating a system with multiple molecules of this compound, or with solvent molecules, MD can provide detailed insights into the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions.

Prediction and Validation of Reaction Pathways and Transition States

Theoretical chemistry can be used to map out the potential energy surface for a chemical reaction, identifying the most likely pathways from reactants to products. This involves locating and characterizing the transition states, which are the high-energy structures that connect reactants and products.

For a molecule like this compound, computational methods could be used to study various reactions, such as its synthesis or its subsequent transformations. By calculating the activation energies associated with different potential pathways, researchers could predict which reaction routes are most favorable.

| Computational Task | Objective | Expected Outcome for a Reaction Involving this compound |

| Transition State Search | To locate the highest energy point along the reaction coordinate. | Identification of the specific geometry of the transition state structure. |

| Frequency Calculation | To confirm the nature of the stationary point (minimum or transition state). | A single imaginary frequency would confirm a true transition state. |

| Intrinsic Reaction Coordinate (IRC) Calculation | To map the reaction pathway from the transition state to the reactants and products. | Confirmation that the identified transition state connects the desired reactants and products. |

Quantum Chemical Studies on Reaction Kinetics and Selectivity

Building upon the prediction of reaction pathways, quantum chemical calculations can provide quantitative data on reaction kinetics and selectivity. By applying Transition State Theory (TST), the rate constant for a reaction can be estimated from the calculated activation energy.

Such studies on this compound could predict how changes in temperature would affect reaction rates. Furthermore, if a reaction can lead to multiple products (e.g., different stereoisomers), these computational methods can be used to predict the selectivity by comparing the activation energies of the competing pathways. The pathway with the lower activation energy would be expected to be the major one, thus determining the predominant product.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability

Natural Bonding Orbital (NBO) analysis is a technique used to study the delocalization of electron density within a molecule and the stabilizing effects of these interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals.

Hirshfeld Surface Analysis and Intermolecular Interaction Energies of this compound

Computational and theoretical chemistry studies, particularly Hirshfeld surface analysis, provide profound insights into the intermolecular interactions that govern the crystal packing of molecular solids. While specific studies on this compound were not available in the reviewed literature, analysis of related piperidine derivatives offers a clear understanding of the methodologies and the nature of interactions that are likely to be significant for this compound.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for a molecule (the promolecule) is greater than that of all other molecules in the crystal. The Hirshfeld surface is typically mapped with properties like dnorm, shape index, and curvedness to highlight different aspects of intermolecular contacts.

The dnorm surface, for instance, identifies regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions. For many organic molecules, especially those containing hydrogen, nitrogen, and oxygen atoms, hydrogen bonds and van der Waals forces are the primary drivers of the crystal packing.

In studies of various piperidine derivatives, Hirshfeld surface analysis consistently reveals the prevalence of certain types of intermolecular contacts. nih.govnih.govresearchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. Typically, H···H contacts account for the largest percentage of the surface area, reflecting the high abundance of hydrogen atoms on the molecular periphery. nih.gov

The relative contributions of different intermolecular contacts for a representative piperidine derivative, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, are detailed in the table below, illustrating the typical distribution of interactions. nih.gov

| Interaction Type | Contribution (%) |

| H···H | Varies |

| H···Cl/Cl···H | Varies |

| C···H/H···C | Varies |

| N···H/H···N | Varies |

| C···C | Varies |

| C···N/N···C | Varies |

| C···Cl/Cl···C | Varies |

| N···Cl/Cl···N | Varies |

Future Research Directions and Emerging Trends in 2 Oxopiperidine 3 Carboxylate Chemistry

Development of Green and Sustainable Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives is increasingly moving towards more environmentally benign methods. ajchem-a.com Traditional syntheses often rely on harsh reagents and conditions, but modern approaches focus on reducing environmental impact. For the 2-oxopiperidine-3-carboxylate scaffold, future research will likely prioritize methods that utilize non-toxic catalysts, aqueous reaction media, and solvent-free conditions. ajchem-a.com One established route to the parent scaffold involves the cyclization of an amino diester formed from the addition of diethyl malonate to acrylonitrile, followed by hydrogenation. thieme.com Green alternatives to this could involve biocatalytic methods or the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. nih.gov For instance, developing one-pot procedures that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce solvent usage. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs) | Prioritizes water, supercritical fluids, or solvent-free conditions ajchem-a.com |

| Catalysts | May use stoichiometric, toxic reagents | Employs recoverable heterogeneous catalysts or biocatalysts nih.gov |

| Energy | Often requires high temperatures and pressures | Utilizes microwave irradiation or flow chemistry for efficient energy use organic-chemistry.org |

| Atom Economy | May generate significant byproduct waste | Focuses on cycloadditions and tandem reactions to maximize atom incorporation |

Exploration of Unconventional Reactivity Patterns and Catalytic Systems

Modern catalysis is unlocking new pathways for the synthesis and functionalization of heterocyclic compounds. For 3-alkyl-2-oxopiperidine-3-carboxylates, research is turning to novel catalytic systems to achieve higher efficiency and selectivity. Transition-metal catalysis, using elements like rhodium, palladium, and nickel, is a key area of exploration for piperidine synthesis. nih.govacs.org For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to create enantioenriched 3-substituted piperidines from dihydropyridines. acs.orgnih.gov Applying such advanced catalytic cycles could enable the stereocontrolled synthesis of the quaternary center in ethyl 3-methyl-2-oxopiperidine-3-carboxylate.

Furthermore, gold-catalyzed annulation procedures and radical-mediated cyclizations represent unconventional approaches that could be adapted for constructing the piperidinone core. ajchem-a.comnih.gov These methods offer alternative reactivity patterns that can overcome the limitations of traditional nucleophilic substitution or condensation reactions, potentially allowing for the synthesis of previously inaccessible analogues.

Expansion of Synthetic Applications in Stereocomplex Molecule Construction

The creation of molecules with multiple, well-defined stereocenters is a central goal of organic synthesis. The 3-substituted piperidinone structure is a valuable building block for stereocomplex molecules, including many alkaloids and pharmaceuticals. nih.govresearchgate.net Future work will focus on leveraging the 2-oxopiperidine-3-carboxylate core to build more elaborate structures. The development of highly diastereoselective and enantioselective methods is crucial. researchgate.netacs.org

Strategies employing chiral auxiliaries or asymmetric catalysis are paramount. For instance, N-galactosylpyridinone derivatives have been used to direct the stereoselective addition of nucleophiles, yielding 3,4-disubstituted piperidin-2-ones with high diastereoselectivity. researchgate.net Similar strategies could be developed to control the stereochemistry at the C3 and adjacent positions of the piperidine ring, making these scaffolds powerful intermediates for the synthesis of complex natural products and drug candidates.

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry is emerging as a powerful technology for the synthesis of organic compounds, offering enhanced safety, scalability, and reproducibility. sci-hub.se For the synthesis of N-heterocycles, flow reactors provide precise control over reaction parameters like temperature and time, which is particularly beneficial for managing exothermic reactions or handling unstable intermediates. rsc.org The synthesis of 2-oxopiperidine-3-carboxylates could be significantly improved by transitioning from batch to continuous-flow processes. uc.pt This would allow for safer handling of reagents and could facilitate multi-step sequences in a "telescoped" manner, eliminating the need for intermediate purification. rsc.org Automated synthesis platforms, integrated with flow reactors, could further accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and building blocks.

Table 2: Advantages of Flow Chemistry in Piperidinone Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. rsc.org |

| Precise Control | Superior heat and mass transfer allow for precise control over temperature, pressure, and reaction time. |

| Scalability | Production can be scaled up by running the system for longer periods, avoiding the challenges of batch scale-up. |

| Automation | Integration with automated systems allows for rapid optimization and library synthesis. |

Synergistic Approaches Combining Advanced Computational Modeling with Experimental Organic Synthesis

The integration of computational chemistry with experimental work provides a powerful tool for understanding and predicting chemical reactivity. rsc.org Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict stereochemical outcomes, and rationalize the role of catalysts in lactam synthesis. nih.govacs.org For complex reactions, such as the stereoselective formation of the C3-quaternary center in this compound, computational studies can elucidate the transition state energies of competing pathways, guiding the rational design of catalysts and substrates. researchgate.net This synergistic approach can significantly reduce the amount of empirical experimentation required, accelerating the development of new and improved synthetic methods. rsc.org

Novel Derivatization Strategies for Enhanced Synthetic Utility

The 2-oxopiperidine-3-carboxylate scaffold possesses multiple reactive sites—the lactam nitrogen, the ester, and the carbon backbone—that can be modified to create a diverse range of derivatives. Future research will explore novel strategies to functionalize this core structure. For example, methods for the selective C-H activation of the piperidine ring could allow for the introduction of new substituents at positions C4, C5, or C6. Recent breakthroughs in combining biocatalytic C-H oxidation with radical cross-coupling have streamlined the modification of piperidines, a strategy that could be adapted for this scaffold. medhealthreview.com

Additionally, the ester group can be converted into other functional groups, such as amides or alcohols, while the lactam nitrogen can be alkylated or acylated to introduce further diversity. arkat-usa.org These derivatization strategies will expand the utility of 3-alkyl-2-oxopiperidine-3-carboxylates as versatile building blocks for medicinal chemistry and materials science. nih.gov

Q & A

Q. How should researchers design experiments to isolate the effects of steric hindrance in substitution reactions involving this compound?

Q. What steps mitigate batch-to-batch variability in scaled-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.